molecular formula C7H3BrFNO B6189185 2-bromo-1-fluoro-4-isocyanatobenzene CAS No. 900574-93-8

2-bromo-1-fluoro-4-isocyanatobenzene

Cat. No.: B6189185
CAS No.: 900574-93-8
M. Wt: 216
InChI Key:
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Description

2-bromo-1-fluoro-4-isocyanatobenzene is a chemical compound with the molecular formula C7H3BrFNO and a molecular weight of 216.01 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrFNO/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H . This indicates the presence of bromine (Br), fluorine (F), and an isocyanate group (NCO) on a benzene ring.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a predicted boiling point of approximately 236.6°C at 760 mmHg and a predicted density of approximately 1.6 g/cm^3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Kobayashi et al. (2011) demonstrated a two-step synthesis of 3-alkyl-3,4-dihydro-4-thioxobenzoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes, showcasing the utility of bromo-fluoro substituents in constructing complex heterocyclic structures. This process involves Br/Li exchange and subsequent reactions with alkyl isothiocyanates and isocyanates, highlighting the synthetic versatility of halogenated compounds in heterocyclic chemistry (Kobayashi, T. Komatsu, Y. Yokoi, & H. Konishi, 2011).

Electrolyte Additives for Lithium-Ion Batteries

Zhang Qian-y (2014) explored the use of 4-bromo-2-fluoromethoxybenzene as a novel bi-functional electrolyte additive for lithium-ion batteries. This compound can form a polymer film at high voltages, providing overcharge protection and enhancing thermal stability, indicating that bromo-fluoro compounds could serve as potential candidates for battery safety and performance enhancement (Zhang Qian-y, 2014).

Palladium-Catalyzed Carbonylative Reactions

Chen et al. (2014) conducted a systematic study on the carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles, producing six-membered heterocycles. This work showcases the potential of bromo-fluoro compounds in facilitating diverse carbonylative coupling reactions, which could be applicable in synthesizing compounds like 2-bromo-1-fluoro-4-isocyanatobenzene (Jianbin Chen, Kishore Natte, H. Neumann, & Xiao‐Feng Wu, 2014).

Safety and Hazards

This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with several hazard statements including H302, H312, H315, H317, H318, H332, H334, H335, which indicate various hazards such as harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-fluoro-4-isocyanatobenzene involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "4-nitroaniline", "sodium nitrite", "hydrochloric acid", "copper(I) bromide", "potassium fluoride", "phosphorus pentoxide", "thionyl chloride" ], "Reaction": [ "Step 1: Nitration of 4-nitroaniline with nitric acid to form 2-nitro-4-nitroaniline", "Step 2: Reduction of 2-nitro-4-nitroaniline with tin and hydrochloric acid to form 2-amino-4-nitroaniline", "Step 3: Diazotization of 2-amino-4-nitroaniline with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 4: Coupling of diazonium salt with copper(I) bromide to form 2-bromo-4-nitroaniline", "Step 5: Reduction of 2-bromo-4-nitroaniline with tin and hydrochloric acid to form 2-bromo-4-aminobenzene", "Step 6: Fluorination of 2-bromo-4-aminobenzene with potassium fluoride and phosphorus pentoxide to form 2-bromo-1-fluoro-4-aminobenzene", "Step 7: Conversion of 2-bromo-1-fluoro-4-aminobenzene to 2-bromo-1-fluoro-4-isocyanatobenzene with thionyl chloride" ] }

CAS No.

900574-93-8

Molecular Formula

C7H3BrFNO

Molecular Weight

216

Purity

95

Origin of Product

United States

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